Tert-butyl 4-[cis-2-aminocyclohexyl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[cis-2-aminocyclohexyl]piperazine-1-carboxylate is a chemical compound with the molecular formula C15H29N3O2 and a molecular weight of 283.41 g/mol . It is a piperazine derivative, which is a class of compounds known for their wide range of biological and pharmaceutical activities . This compound is used as an intermediate in organic synthesis and has applications in various fields, including agrochemicals, pharmaceuticals, and dyestuffs .
Preparation Methods
The synthesis of Tert-butyl 4-[cis-2-aminocyclohexyl]piperazine-1-carboxylate involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines formed can then be deprotected using reagents like PhSH (thiophenol) to yield the desired compound .
Chemical Reactions Analysis
Tert-butyl 4-[cis-2-aminocyclohexyl]piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
Tert-butyl 4-[cis-2-aminocyclohexyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as a building block for biologically active molecules.
Medicine: It is used in the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: The compound finds applications in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of Tert-butyl 4-[cis-2-aminocyclohexyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Tert-butyl 4-[cis-2-aminocyclohexyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
1-Boc-piperazine-3-carboxylic acid: This compound has a similar piperazine core but differs in its functional groups and applications.
1-Boc-4-(2-formylphenyl)piperazine: Another piperazine derivative with different substituents and uses.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
2173637-16-4; 2177263-19-1 |
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Molecular Formula |
C15H29N3O2 |
Molecular Weight |
283.416 |
IUPAC Name |
tert-butyl 4-[(1R,2S)-2-aminocyclohexyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16/h12-13H,4-11,16H2,1-3H3/t12-,13+/m0/s1 |
InChI Key |
CTIHUAFFLVLLSJ-QWHCGFSZSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CCCCC2N |
solubility |
not available |
Origin of Product |
United States |
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